molecular formula C25H33N3O3S B4619700 1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No.: B4619700
M. Wt: 455.6 g/mol
InChI Key: OUSGBDQVAXZMKF-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C25H33N3O3S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.22426310 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Microwave-assisted synthesis of new sulfonyl hydrazones highlighted the importance of sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. The study synthesized novel sulfonyl hydrazone with piperidine derivatives, exploring their antioxidant and anticholinesterase activities. The compounds showed significant lipid peroxidation inhibitory activity and scavenging assays, indicating potential for therapeutic applications (Karaman et al., 2016).

Antimicrobial and Antioxidant Activities

Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives presented a series of novel compounds synthesized by nucleophilic substitution reaction. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Notably, some compounds exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, alongside moderate antioxidant activity (Mallesha & Mohana, 2011).

Structural and Conformational Studies

Spacer conformation in biologically active molecules focused on the structure and conformation of potential 5-HT1A receptor ligands, revealing insights into the conformational preferences based on the nature of linking chains. The study provided a foundation for understanding molecule structures with linking chains in drug design (Karolak‐Wojciechowska et al., 2003).

Metabolism Studies

Identification of the Cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004, elucidated the metabolic pathways and the enzymes involved. This research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Therapeutic Potential and Mechanism of Action

N-Trifyl substituted 1,4-diheterocyclohexanes-stereodynamics and the Perlin effect explored the stereodynamic behavior of certain compounds, providing insights into their potential therapeutic applications and the underlying mechanisms of action. Such studies contribute to the development of more effective and targeted therapies (Shainyan et al., 2008).

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-2-32(30,31)28-15-13-23(14-16-28)25(29)27-19-17-26(18-20-27)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,23-24H,2,13-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSGBDQVAXZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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